3'-[2-(1H-indol-3-yl)ethyl]-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
Description
3'-[2-(1H-indol-3-yl)ethyl]-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione is a complex organic compound with a fascinating structure involving a spiro linkage between an indole and a thiazolidine ring. This compound possesses unique chemical and biological properties, making it a significant molecule in various fields of scientific research.
Properties
IUPAC Name |
3-[2-(1H-indol-3-yl)ethyl]-5-methylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13-19(25)24(11-10-14-12-22-17-8-4-2-6-15(14)17)21(27-13)16-7-3-5-9-18(16)23-20(21)26/h2-9,12-13,22H,10-11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZICAXVJBNRCCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)CCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole derivative and the thiazolidine precursor. Common synthetic routes include:
Preparation of the indole derivative: : Starting from tryptamine, the indole moiety can be synthesized through various substitution reactions.
Formation of the thiazolidine ring: : This step generally involves the reaction of the indole derivative with a thiazolidine precursor under specific conditions, often requiring a catalyst and precise temperature control.
Industrial Production Methods: Industrial-scale production of this compound may involve optimization of the laboratory synthesis process to ensure cost-effectiveness and scalability. This typically requires:
Selection of robust and readily available starting materials.
Streamlining reaction steps to reduce time and resources.
Implementing efficient purification methods to achieve high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, often resulting in the formation of corresponding ketones or aldehydes.
Reduction: : Reduction reactions can lead to the formation of more saturated compounds, depending on the reducing agents used.
Substitution: : It can undergo various substitution reactions, where functional groups on the indole or thiazolidine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation reagents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution conditions: : Typically involves the use of strong acids or bases and precise temperature control.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: More saturated derivatives.
Substitution: Varied products depending on the substituents introduced.
Scientific Research Applications
This compound is of interest in numerous scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies exploring reaction mechanisms.
Biology: Its structure allows for interactions with various biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the creation of advanced materials and potentially in the development of new polymers with unique properties.
Mechanism of Action
Mechanism: The compound exerts its effects primarily through its interactions with biological targets. The indole moiety is known for its ability to engage in pi-pi interactions and hydrogen bonding, while the thiazolidine ring can participate in nucleophilic attacks.
Molecular Targets and Pathways:
Enzymes: : Can inhibit or activate specific enzymes by binding to their active sites.
Receptors: : Potential to interact with cell surface receptors, influencing signaling pathways.
Comparison with Similar Compounds
3'-[2-(1H-indol-3-yl)ethyl]-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione is unique due to its spiro linkage and the combination of indole and thiazolidine rings. Similar compounds include:
Indole derivatives: : Such as tryptamine and serotonin, which also feature the indole structure.
Thiazolidine derivatives: : Like thiazolidine-2,4-dione, which is structurally related but lacks the indole component.
Spiro compounds: : Other spiro compounds involving different ring systems, offering varied chemical properties.
By comparing these compounds, the distinct chemical and biological properties of this compound become evident, highlighting its potential for unique applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
